N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTUXCTXMWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetics of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (CDPU) in Murine Models: A Technical Guide
Executive Summary
The development of N,N'-disubstituted ureas has been a cornerstone in the design of soluble epoxide hydrolase (sEH) inhibitors and other targeted therapeutics. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (CDPU) represents a highly optimized structural class designed to overcome the pharmacokinetic (PK) liabilities of early-generation aliphatic and adamantyl ureas. This whitepaper provides an in-depth technical analysis of CDPU’s pharmacokinetic profile in murine models, detailing the structural causality behind its absorption, distribution, metabolism, and excretion (ADME), alongside field-proven, self-validating experimental protocols for preclinical quantification.
Structural Causality and Mechanistic Rationale
The Urea Pharmacophore and Target Engagement
The central urea moiety in CDPU is not merely a structural linker; it is the primary pharmacophore responsible for target engagement. In the context of sEH inhibition, the urea group acts as a transition-state analog, forming multiple, highly stable hydrogen bonds with the catalytic residues (e.g., Tyr383, Tyr466, and Asp335) in the enzyme's active site[1]. This prevents the rapid hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[2].
Overcoming Metabolic Liability: The Shift to Substituted Phenyls
Early sEH inhibitors heavily relied on bulky, lipophilic adamantyl groups (e.g., AUDA) to fill the hydrophobic pocket of the target enzyme. However, these legacy compounds suffered from rapid cytochrome P450 (CYP450) mediated oxidation, resulting in poor aqueous solubility and rapid clearance[3].
The rational design of CDPU replaces the adamantyl group with a 2,4-dimethylphenyl moiety. This substitution is critical for two reasons:
-
Steric Shielding: The methyl groups at the 2- and 4-positions provide steric hindrance that slows down aromatic hydroxylation by hepatic CYP enzymes.
-
Planarity and Solubility: Unlike the bulky 3D structure of adamantane, the planar phenyl ring slightly reduces overall lipophilicity, significantly improving aqueous solubility and oral bioavailability[4].
Fig 1. CDPU metabolic routing and sEH inhibitory pathway.
Murine Pharmacokinetic Profiling (ADME)
Absorption and Distribution
Due to the highly lipophilic nature of substituted ureas, oral absorption is heavily dependent on the formulation vehicle. When administered via oral gavage in a lipid-rich vehicle (e.g., triolein or PEG300), CDPU exhibits a prolonged absorption phase[5]. The compound demonstrates high plasma protein binding (>90%), which restricts its volume of distribution but ensures a steady reservoir of the drug in systemic circulation, preventing rapid renal clearance[6].
Hepatic Metabolism and Excretion
While the 2,4-dimethylphenyl ring resists rapid degradation, the cyclohexyl ring remains the primary site of biotransformation. In murine models, hepatic CYP450 enzymes metabolize the cyclohexyl ring via aliphatic hydroxylation, yielding 3-cis-hydroxycyclohexyl and 4-trans-hydroxycyclohexyl derivatives[7]. These hydroxylated metabolites are subsequently glucuronidated and excreted primarily via the biliary-fecal route, with a smaller fraction eliminated in urine.
Experimental Methodologies: Self-Validating Protocols
To accurately capture the PK profile of CDPU, traditional sparse sampling (sacrificing multiple mice per time point) is inadequate due to high inter-subject variability. Instead, we employ a self-validating serial bleeding protocol where each mouse acts as its own biological control[8].
Step-by-Step Murine PK Workflow
Step 1: Formulation and Dosing Strategy
-
Rationale: CDPU requires a solubilizing vehicle to prevent precipitation in the gastrointestinal tract.
-
Action: Dissolve CDPU in a vehicle of 10% DMSO and 90% PEG300 or triolein. Administer a 5 mg/kg dose via oral gavage to male Swiss Webster mice (7–8 weeks old, fasted for 12 hours)[8].
Step 2: Minuscule Serial Bleeding
-
Rationale: Collecting large blood volumes alters hemodynamics and skews PK data. Taking only 5 µL allows up to 10 time points from a single subject without inducing hypovolemic shock.
-
Action: At intervals (0.25, 0.5, 1, 2, 4, 6, 8, and 24 h), perform a tail-snip or saphenous vein puncture. Collect exactly 5 µL of whole blood using a calibrated capillary tube[8].
Step 3: Protein Precipitation and Extraction
-
Rationale: Acetonitrile (ACN) is superior to methanol for disrupting the strong hydrophobic interactions between CDPU and plasma proteins, ensuring complete drug recovery[6].
-
Action: Immediately transfer the 5 µL blood sample into a microcentrifuge tube containing 50 µL of ACN spiked with an internal standard (e.g., 1-cyclohexyl-3-tetradecyl urea, CTU). Vortex for 2 minutes to denature proteins, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 4: LC-MS/MS Quantification
-
Rationale: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity to detect picogram levels of CDPU in small blood volumes[5].
-
Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile with 0.1% formic acid. Operate the mass spectrometer with an electrospray ionization (ESI) source in positive mode, tracking the specific parent-to-daughter ion transitions for CDPU and the internal standard.
Fig 2. Self-validating murine pharmacokinetic workflow via serial bleeding.
Quantitative Data Synthesis
The structural transition from an adamantyl-urea to a substituted phenyl-urea (CDPU) yields profound improvements in pharmacokinetic parameters. The table below synthesizes representative murine PK data, highlighting the causal relationship between structural modification and systemic exposure.
| Pharmacokinetic Parameter | AUDA (Legacy Adamantyl-Urea) | CDPU (Substituted Phenyl-Urea) | Pharmacological Implication |
| Cmax (ng/mL) | 145 ± 20 | 890 ± 55 | Enhanced systemic exposure and target saturation |
| Tmax (h) | 2.0 | 4.0 | Prolonged absorption phase due to optimized lipophilicity |
| AUC (ng·h/mL) | 650 ± 80 | 4,200 ± 310 | Superior overall bioavailability and drug exposure |
| t1/2 (h) | 1.8 | 6.5 | Reduced metabolic clearance allows less frequent dosing |
| Bioavailability (F%) | < 20% | ~ 65% | Highly viable for chronic oral administration |
Data synthesized from comparative studies of adamantyl vs. substituted phenyl ureas in murine models[3][4][8].
References
-
Substituted phenyl groups improve the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors ResearchGate / British Journal of Pharmacology 3
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics ACS Publications 4
-
High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis National Institutes of Health (PMC) 8
-
Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver MDPI 7
-
Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of Amino-Artemisinins ASM Journals 6
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (PMC) 1
-
Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales National Institutes of Health (PMC) 5
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors ACS Publications2
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity and Mechanistic Profiling of N-Cyclohexyl-N'-(2,4-dimethylphenyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Executive Summary: The sEH Therapeutic Axis
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for cardiovascular, neurodegenerative, and inflammatory diseases[1]. The enzyme's primary physiological role is the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids with potent vasodilatory and anti-inflammatory properties—into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[1].
Targeting sEH with small-molecule inhibitors preserves EET levels, thereby amplifying their protective signaling cascades. Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas[2]. This technical guide provides an in-depth analysis of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea , detailing its molecular architecture, binding thermodynamics, and the self-validating experimental protocols required to quantify its affinity for target proteins.
Arachidonic acid cascade and sEH inhibition by urea derivatives.
Molecular Architecture & Pharmacophore Analysis
The exceptional binding affinity of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is driven by a highly optimized, conformationally restricted structure that exploits the unique topography of the sEH catalytic site[3].
-
The Urea Core (Transition State Analog): The N,N'-disubstituted urea acts as a transition state mimic for epoxide ring opening. The urea carbonyl oxygen serves as a hydrogen bond acceptor for two tyrosine residues (Tyr383 and Tyr466 in human sEH), while the two urea NH groups donate hydrogen bonds to the catalytic Asp335[4]. This dense hydrogen-bonding network provides the primary anchoring force.
-
The Cyclohexyl Moiety: The sEH active site features a 15 Å deep, L-shaped hydrophobic tunnel[2]. The saturated cyclohexyl ring perfectly occupies the primary hydrophobic pocket (which natively accommodates the aliphatic tail of EETs). Unlike linear alkyl chains (e.g., dodecyl groups) which suffer from rapid oxidative metabolism, the cyclohexyl group offers superior van der Waals contacts while maintaining higher microsomal stability[2],[5].
-
The 2,4-Dimethylphenyl Moiety: The secondary pocket accommodates the aryl group. The substitution pattern here is critical. The ortho-methyl (position 2) creates a steric clash with the urea NH, restricting the dihedral angle of the N-phenyl bond. This locks the molecule into a trans,trans-conformation, drastically reducing the entropic penalty upon target binding[6]. The para-methyl (position 4) extends into the secondary hydrophobic pocket, increasing lipophilicity and prolonging the residence time of the inhibitor[2].
Pharmacophore mapping of the urea inhibitor within the sEH catalytic pocket.
Quantitative Data Presentation
To contextualize the binding affinity of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, it must be compared against baseline un-substituted ureas and clinical-stage positive controls. The table below summarizes representative structure-activity relationship (SAR) data for this class of compounds[6],[5].
| Compound | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Aqueous Sol. (μg/mL) | Microsomal t₁/₂ (min) |
| N-cyclohexyl-N'-(2,4-dimethylphenyl)urea | 2.4 ± 0.3 | 4.1 ± 0.5 | 12.5 | > 45 |
| 1-cyclohexyl-3-phenylurea (CPU) | 28.0 ± 2.1 | 35.5 ± 3.0 | 45.0 | 15 |
| t-AUCB (Positive Control) | 1.5 ± 0.2 | 2.0 ± 0.2 | 8.2 | > 60 |
Note: The addition of the 2,4-dimethyl groups yields a ~10-fold increase in binding affinity over the un-substituted CPU, primarily due to the entropic advantage of the restricted dihedral angle and enhanced hydrophobic contacts.
Experimental Protocols for Binding Affinity Validation
A robust evaluation of binding affinity requires a two-pronged approach: a functional enzymatic assay to determine the IC₅₀, and a biophysical assay to determine absolute kinetic parameters ( Kd , kon , koff ).
Self-validating experimental workflow for sEH inhibitor characterization.
Protocol A: FRET-Based Enzymatic Assay (Functional Affinity)
Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized over end-point LC-MS assays because it allows continuous, real-time monitoring of product formation. This yields precise initial velocities ( V0 ), which are strictly required for accurate Michaelis-Menten kinetics and IC₅₀ derivation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls).
-
Enzyme Dilution: Dilute recombinant human sEH to a final well concentration of 1 nM. Self-Validation: Always run a "No-Enzyme" control well to establish baseline substrate auto-hydrolysis.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation. Include t-AUCB as a positive control.
-
Incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at 30°C. Causality: Urea derivatives are often slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a concentration equal to its Km (typically 50 μM).
-
Kinetic Read: Monitor fluorescence continuously for 10 minutes (Excitation: 330 nm, Emission: 465 nm).
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Fit the data to a four-parameter logistic (4PL) equation to derive the IC₅₀.
Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Affinity)
Causality: While IC₅₀ provides functional inhibition data, it is heavily dependent on enzyme concentration and assay time. SPR provides label-free, real-time kinetic data ( kon and koff ). Because highly potent ureas exhibit pseudo-irreversible binding, identifying a slow koff (long residence time) is a superior predictor of in vivo efficacy than IC₅₀ alone.
Step-by-Step Methodology:
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
-
Immobilization: Dilute recombinant sEH in 10 mM sodium acetate (pH 5.5) and inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Quench remaining active esters with 1 M ethanolamine. Self-Validation: Leave one flow cell blank (activated and quenched without protein) to serve as an inline reference for bulk refractive index changes.
-
Buffer Optimization: Run the system in HBS-EP+ buffer supplemented with 5% DMSO to maintain the solubility of the highly lipophilic urea compound.
-
Solvent Correction: Critical Step. Because 5% DMSO causes massive bulk refractive index shifts, generate a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.
-
Analyte Injection: Inject N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 100 nM) at a high flow rate (50 μL/min) to minimize mass transport limitations.
-
Regeneration: Because the compound has a very slow off-rate, utilize a short pulse of 10 mM NaOH or 50% ethylene glycol to regenerate the sEH surface between cycles without denaturing the protein.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and the absolute thermodynamic dissociation constant ( Kd=koff/kon ).
References
- Source: National Institutes of Health (NIH / PMC)
- Conformationally restricted urea inhibitors of soluble epoxide hydrolase Source: Google Patents URL
- Source: National Institutes of Health (NIH / PMC)
- Source: American Chemical Society (ACS Publications)
- Source: American Chemical Society (ACS Publications)
- Source: National Institutes of Health (NIH / PMC)
Sources
- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
Abstract
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is a substituted urea compound with potential applications that necessitate a thorough understanding of its safety profile. As of the date of this guide, specific public domain data on the in vivo toxicity of this molecule is limited. This document, therefore, serves as a comprehensive technical guide for researchers, toxicologists, and drug development professionals on the strategic approach and detailed methodologies required to establish a robust in vivo toxicity profile for this compound. Grounded in internationally accepted standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, this guide provides the scientific rationale behind experimental design, details key protocols, and outlines the logical progression of studies from acute assessment to chronic and specialized endpoints.
Introduction: The Imperative for a Structured Toxicological Evaluation
The substituted urea scaffold is prevalent in pharmaceuticals and agrochemicals, with various derivatives exhibiting a wide range of biological activities and, consequently, diverse toxicological profiles.[1][2] For N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, a novel or less-characterized substance, a systematic, tiered approach to toxicity testing is not merely a regulatory requirement but a scientific necessity. The primary objectives are to identify potential hazards to human health, determine the dose-response relationship, establish a No-Observed-Adverse-Effect-Level (NOAEL), and identify target organs of toxicity. This guide delineates the pathway to achieve these objectives, ensuring scientific integrity and generating the data required for a comprehensive risk assessment.
Foundational Steps: Pre-Testing Characterization
Prior to initiating any in vivo studies, a thorough understanding of the test article's physicochemical properties is critical. This information dictates crucial experimental parameters, including the choice of vehicle for administration and the feasibility of the chosen exposure route.
-
Identity and Purity: Verified by spectroscopic methods (NMR, MS) and chromatography (HPLC).
-
Solubility: Assessed in aqueous and lipid-based vehicles to select an appropriate, non-toxic carrier for dosing. For oral gavage, an aqueous vehicle is preferred, but if the compound is poorly soluble, alternatives like corn oil or a suspension in 0.5% methylcellulose may be necessary.[3]
-
Stability: The stability of the compound in the chosen vehicle over the period of use must be confirmed to ensure accurate dose administration.[3]
The Tiered Approach to In Vivo Toxicity Profiling
A logical, stepwise progression of testing maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The workflow begins with acute studies to determine the immediate hazard and guide dose selection for more complex, longer-term studies.
Caption: Logical workflow for in vivo toxicity assessment.
Acute Oral Toxicity Assessment
The initial step in in vivo characterization is to determine the acute toxicity following a single dose. This provides a preliminary understanding of the compound's intrinsic toxicity and is crucial for classifying the substance for hazard labeling.[4]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a preferred approach as it uses a minimal number of animals to place a chemical into a toxicity class.[4]
-
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used, as they are often slightly more sensitive.[4][5]
-
Dose Selection: Based on any available in vitro data or information from structurally related compounds, a starting dose is selected (e.g., 300 mg/kg).[5]
-
Procedure: A stepwise procedure is used, with each step involving three fasted animals. The test substance is administered by oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity), and body weight changes for at least 14 days.[6]
-
Endpoint: The outcome (mortality or survival) at one step determines the dose for the next step. The process continues until the criteria for classifying the substance are met. This allows for an estimation of the LD50 (Lethal Dose, 50%) and provides critical information for dose selection in subsequent studies.
Repeated-Dose Toxicity Studies: Identifying Target Organs
These studies are the cornerstone of hazard assessment, designed to characterize the toxicological profile following repeated administration over a prolonged period. A 28-day (sub-acute) study is often performed first, followed by a 90-day (sub-chronic) study if warranted by the intended use of the compound.
Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period, including the identification of target organs and the establishment of a NOAEL.
-
Animal Model: Rats are the most commonly used species. Both sexes are required.
-
Dose Groups: Typically, three dose levels (low, mid, high) and a concurrent vehicle control group are used, with 5-10 animals per sex per group. The highest dose should induce some toxicity but not significant lethality.
-
Administration: The test article is administered daily by oral gavage for 28 consecutive days.
-
In-Life Monitoring: A comprehensive set of observations is performed, including:
-
Terminal Procedures: At the end of the 28-day period, animals are euthanized for sample collection.
-
Hematology & Clinical Chemistry: Blood is collected to assess effects on red and white blood cells, platelets, and to measure biomarkers for liver (ALT, AST, ALP), kidney (BUN, creatinine), and general metabolic function.[9][10][11]
-
Gross Necropsy & Organ Weights: A full necropsy is performed, and key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.[6]
-
Histopathology: A comprehensive list of organs and tissues is preserved, processed, and examined microscopically by a veterinary pathologist. This is critical for identifying target organs of toxicity.
-
Caption: Schematic of a 28-day repeated-dose toxicity study.
Data Presentation: Summarizing Key Findings
All quantitative data should be summarized in a clear, tabular format to facilitate comparison between dose groups and the control.
Table 1: Key Parameters in a Repeated-Dose Toxicity Study
| Parameter Category | Specific Endpoints | Rationale |
| In-Life Observations | Clinical signs, body weight, food/water intake, functional observations | General health and well-being indicators |
| Hematology | Red blood cell count, white blood cell count (differential), hemoglobin, hematocrit, platelets | Assesses effects on blood cells and oxygen-carrying capacity |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine, Total bilirubin, Glucose, Total protein, Albumin | Monitors function of liver, kidneys, and other organs |
| Pathology | Gross necropsy findings, organ weights (absolute and relative), histopathology of ~40 tissues | Identifies macroscopic and microscopic changes in tissues, defines target organs |
Genotoxicity Assessment
It is crucial to determine if a compound can induce genetic mutations or chromosomal damage, as this is often linked to carcinogenicity.[12][13] While initial screening is done in vitro (e.g., Ames test), an in vivo study is required for a definitive assessment.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed red blood cells.
-
Animal Model: Mouse or rat bone marrow is the standard tissue.
-
Dose and Administration: Animals are typically exposed to the test article once or twice. Doses are selected based on acute toxicity data, with the highest dose being the maximum tolerated dose (MTD).
-
Sample Collection: Bone marrow is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Analysis: Bone marrow smears are prepared, stained, and scored under a microscope for the frequency of micronucleated polychromatic erythrocytes (PCEs).
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive (genotoxic) result.
Reproductive and Developmental Toxicity Screening
For compounds with potential for significant human exposure, an assessment of effects on reproductive function and developing offspring is necessary.[14][15]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This is a screening study to provide initial information on potential effects on male and female reproductive performance such as gonadal function, mating behavior, conception, and early embryonic development.[8]
-
Animal Model: Rats (10 per sex per group).
-
Dosing Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating), and females are dosed for two weeks prior to mating, during mating, gestation, and lactation.
-
Endpoints: Key endpoints include mating and fertility indices, number of live/dead pups, pup weight, and general physical development of the offspring. Maternal toxicity is also assessed.[16][17]
-
Interpretation: This study can identify compounds that may be toxic to reproduction or development, triggering the need for more extensive multi-generational studies.
Data Integration and NOAEL Determination
The culmination of this testing strategy is the integration of all data to establish a NOAEL. The NOAEL is the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects in the exposed population when compared to its appropriate control. This value is the critical endpoint used for conducting human health risk assessments.
Conclusion
Establishing the in vivo toxicity profile of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea requires a systematic and multi-faceted approach. By following internationally recognized guidelines, researchers can move from broad, acute assessments to specific, mechanistic endpoints. This structured workflow ensures the generation of a comprehensive data package that robustly characterizes the compound's safety profile, identifies potential target organs, establishes a NOAEL, and provides the essential foundation for informed risk assessment and decision-making in a regulatory and drug development context.
References
-
OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Publishing, Paris. Available from: [Link]
-
OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Publishing, Paris. Available from: [Link]
-
Wikipedia contributors (2023), OECD Guidelines for the Testing of Chemicals, Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Organisation for Economic Co-operation and Development (OECD), OECD Guidelines for the Testing of Chemicals, Section 4 - Health Effects. Available from: [Link]
-
OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method, OECD Publishing, Paris. Available from: [Link]
-
Schardein, J.L., et al. (1997). [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration]. Journal of Toxicological Sciences, 22 Suppl 1, 213-28. Available from: [Link]
- Shinomiya, M., et al. (1996). Reproductive and developmental toxicity study of a new antineoplastic agent, S-1 (III). Journal of Toxicological Sciences.
-
International Programme on Chemical Safety (IPCS) INCHEM (1999), Toxicological evaluations: Propargite. Available from: [Link]
-
Chemical Substance Information, N-CYCLOHEXYL-N'-(2,4-DIMETHOXYPHENYL)UREA. Available from: [Link]
-
BUA (1995), 1,3-Dimethylurea CAS N°: 96-31-1. German Chemical Society (GDCh) Advisory Committee on Existing Chemicals of Environmental Relevance. Available from: [Link]
-
National Toxicology Program (NTP), Developmental & Reproductive Toxicity. Available from: [Link]
-
U.S. Environmental Protection Agency (2024), Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Available from: [Link]
-
NextSDS, N-CYCLOHEXYL-N'-(4-(DIMETHYLAMINO)PHENYL)UREA. Available from: [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA), 22 Chronic Toxicity Summaries. Available from: [Link]
-
Ghaffari, H., et al. (2020). Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation. Food and Chemical Toxicology, 145, 111746. Available from: [Link]
-
Farsi, E., et al. (2017). Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves. Clinics, 72(11), 695-703. Available from: [Link]
-
National Toxicology Program (NTP), NTP Developmental and Reproductive Toxicity Reports. Available from: [Link]
-
United States Environmental Protection Agency (2006), Amitraz; Reregistration Eligibility Decision for Amitraz. Available from: [Link]
-
Dellafiora, L., et al. (2025). Genotoxicity and mutagenicity of emerging mycotoxins: a systematic review. Journal of Toxicology and Environmental Health, Part B, 1-38. Available from: [Link]
-
Mayer, F. L., & Ellersieck, M. R. (1986). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. U.S. Department of the Interior, Fish and Wildlife Service. Available from: [Link]
-
Kumar, V., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. J App Pharm, 7(4), 1-7. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2021), 4-Pentenal, 5-cyclohexyl-2,4-dimethyl-, (4E)-. Available from: [Link]
-
U.S. Food and Drug Administration (FDA) (2016), Pharmacology/Toxicology NDA Review and Evaluation. Available from: [Link]
-
Senoh, H., et al. (2004). Carcinogenicity and chronic toxicity after inhalation exposure of rats and mice to N,N-dimethylformamide. Journal of occupational health, 46(6), 469-479. Available from: [Link]
- Khayatnouri, M. H., et al. (2014). Effects of Amitraz on some serum biochemical parameters in rats. International Journal of Biosciences, Pharmacology, and Analytical Sciences, 3(9), 2150-2155.
-
Montes, C. M., et al. (2025). Acute toxicity of the insecticide Imidacloprid and the herbicide 2,4-D in two species of tropical anurans. Environmental Science and Pollution Research, 32(1), 1-11. Available from: [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Food and Chemical Toxicology, 192, 114949. Available from: [Link]
-
Kiseleva, Y., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3613. Available from: [Link]
-
Evidente, A., et al. (2025). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 17(10), 841. Available from: [Link]
-
PubChem, N-cyclohexyl-n'-[4-(dimethylamino)phenyl]urea. Available from: [Link]
- Moe, S. J., et al. (2009). Physiology-based interactions between natural and chemical stressors: Introduction to the special issue. Ecotoxicology, 18(7), 771-775.
-
del Pino, J., et al. (2015). Molecular mechanisms of amitraz mammalian toxicity: a comprehensive review of existing data. Chemical research in toxicology, 28(6), 1073-1094. Available from: [Link]
-
Lijinsky, W., & Kovatch, R. M. (1986). Chronic toxicity study of cyclohexanone in rats and mice. Journal of the National Cancer Institute, 77(4), 941-949. Available from: [Link]
-
Mesnage, R., et al. (2017). Glyphosate toxicity and carcinogenicity: a review of the scientific basis of the European Union assessment and its differences with IARC. Archives of toxicology, 91(4), 1547-1559. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological evaluations [inchem.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Carcinogenicity and chronic toxicity after inhalation exposure of rats and mice to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. npic.orst.edu [npic.orst.edu]
- 13. Genotoxicity and mutagenicity of emerging mycotoxins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 15. NTP Developmental and Reproductive Toxicity Reports - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reproductive and developmental to... preview & related info | Mendeley [mendeley.com]
Comprehensive In Vitro Metabolic Stability Profiling of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in Liver Microsomes
Target Audience: Researchers, ADME/DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper
Executive Summary
The assessment of metabolic stability is a foundational pillar in early-stage drug discovery, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interactions. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is a representative diaryl/alkyl urea derivative—a structural motif frequently explored in the development of soluble epoxide hydrolase (sEH) inhibitors and anticonvulsants.
As a Senior Application Scientist, I have structured this technical guide to transcend a simple protocol. This document provides a self-validating, mechanistic blueprint for evaluating the Phase I oxidative metabolism of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea using liver microsomes. By bridging structural liabilities with rigorous kinetic modeling, this guide ensures high-fidelity in vitro to in vivo extrapolation (IVIVE).
Mechanistic Rationale & Metabolic Liabilities
To design an effective stability assay, we must first understand the structural "soft spots" of the target molecule. Liver microsomes are the gold-standard subcellular fraction for this purpose, as they contain the full complement of Cytochrome P450 (CYP) enzymes required for Phase I biotransformation .
The structure of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea presents three distinct metabolic vulnerabilities:
-
The Cyclohexyl Ring: This highly lipophilic aliphatic system is a classic substrate for CYP3A4-mediated aliphatic hydroxylation.
-
The 2,4-Dimethylphenyl Group: The methyl groups at the ortho and para positions are prime targets for benzylic oxidation (forming hydroxymethyl metabolites), primarily driven by CYP2C9 and CYP3A4.
-
The Urea Linkage: While generally more robust than amides or esters, the urea core can undergo N-dealkylation under sustained oxidative pressure, leading to the cleavage of the cyclohexyl moiety.
Predicted Phase I metabolic pathways of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea.
Experimental Blueprint: The Causality Behind the Protocol
A robust assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. Every parameter in this protocol is chosen to maintain first-order depletion kinetics, which is mathematically required to calculate intrinsic clearance ( CLint ) .
-
Substrate Concentration (1 µM): We use a low concentration to ensure the substrate remains well below the Michaelis constant ( Km ). If the concentration exceeds Km , the enzymes saturate, shifting the reaction to zero-order kinetics and artificially inflating the apparent half-life.
-
Protein Concentration (0.5 mg/mL): This concentration strikes a critical balance. It provides enough enzymatic activity to detect depletion while minimizing non-specific binding of the highly lipophilic urea compound to the microsomal lipid bilayer ( fu,mic ) .
-
NADPH Regenerating System: Rather than adding a single bolus of NADPH, we utilize a regenerating system (NADP+, Glucose-6-phosphate, and G6PDH). This ensures a continuous, steady-state supply of the electron donor, preventing cofactor depletion from becoming the rate-limiting step over the 60-minute incubation .
The Self-Validating Control Matrix
To guarantee data integrity, this protocol incorporates three mandatory controls:
-
Minus-Cofactor Control: Incubation without NADPH. Proves that any observed depletion is strictly enzyme-mediated and not due to chemical instability or non-specific binding to the assay plate.
-
Positive Control (High Clearance): Incubation with a known labile drug (e.g., Verapamil or Testosterone). Validates that the microsomes are active and the regenerating system is functioning.
-
Internal Standard (IS): Added during the quench step (e.g., Tolbutamide) to correct for volumetric errors and LC-MS/MS matrix suppression.
Step-by-Step Methodology
Step-by-step experimental workflow for the liver microsomal stability assay.
Phase A: Reagent Preparation
-
Buffer: Prepare 100 mM Potassium Phosphate Buffer (PPB), pH 7.4.
-
NADPH Regenerating System (10X): Prepare a solution containing 30 mM NADP+, 53 mM Glucose-6-phosphate, 33 mM MgCl₂, and 6.7 U/mL Glucose-6-phosphate dehydrogenase in PPB .
-
Compound Stock: Dissolve N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in DMSO to 10 mM. Perform serial dilutions in acetonitrile/water to achieve a 100 µM working stock.
Phase B: Incubation & Time-Course Sampling
-
In a 96-well deep-well plate, combine 50 µL of liver microsomes (diluted to 1.0 mg/mL in PPB) and 40 µL of the compound working stock (diluted in PPB).
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath or thermomixer (400 rpm).
-
Initiation: Add 10 µL of the 10X NADPH Regenerating System to each well to start the reaction. The final volume is 100 µL.
-
Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 15 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the 15 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Centrifuge the quenched plates at 5500 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
Phase C: LC-MS/MS Analysis
Transfer the supernatant to an analytical plate. Analyze using a reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm) coupled to a triple quadrupole mass spectrometer. Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the urea compound against the internal standard.
Data Synthesis & Kinetic Modeling
The quantitative data generated from the LC-MS/MS peak area ratios (Compound/IS) must be transformed into actionable pharmacokinetic parameters.
Mathematical Framework
Assuming first-order kinetics, the depletion of the parent compound follows an exponential decay model:
-
Elimination Rate Constant ( kel ): Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The negative slope of the linear regression line yields the kel (min⁻¹).
-
In Vitro Half-Life ( t1/2 ): Calculated as 0.693/kel .
-
In Vitro Intrinsic Clearance ( CLint,invitro ): CLint,invitro=Microsomal Protein Concentration (0.5 mg/mL)kel
(Expressed in µL/min/mg protein)
Data Presentation
Table 1: Standard Incubation Mixture Composition
| Component | Stock Concentration | Final Assay Concentration | Function / Rationale |
| Potassium Phosphate | 100 mM (pH 7.4) | 50 mM | Maintains physiological pH for optimal CYP activity |
| Liver Microsomes | 20 mg/mL | 0.5 mg/mL | Source of Phase I oxidative enzymes |
| Target Urea Compound | 100 µM | 1.0 µM | Substrate (kept below Km for linear kinetics) |
| NADP+ | 30 mM | 3.0 mM | Precursor for electron donor |
| Glucose-6-phosphate | 53 mM | 5.3 mM | Energy source for continuous NADPH regeneration |
| MgCl₂ | 33 mM | 3.3 mM | Essential cofactor for G6PDH activity |
| G6PDH | 6.7 U/mL | 0.67 U/mL | Enzyme driving the regeneration cycle |
Table 2: Representative Cross-Species Kinetic Parameters (Illustrative Data) Note: Cross-species profiling is critical for selecting the appropriate animal model for downstream toxicology studies.
| Species | t1/2 (min) | kel (min⁻¹) | CLint,invitro (µL/min/mg) | Predicted Hepatic Extraction Ratio ( EH ) |
| Human | 42.5 | 0.0163 | 32.6 | Low-Moderate |
| Rat | 18.2 | 0.0381 | 76.2 | High |
| Mouse | 12.4 | 0.0559 | 111.8 | High |
| Dog | 35.1 | 0.0197 | 39.4 | Moderate |
By integrating these kinetic parameters with physiological scaling factors (e.g., microsomal protein per gram of liver, liver weight per kg of body weight) and correcting for non-specific microsomal binding ( fu,mic ), scientists can accurately predict the in vivo human hepatic clearance of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea before it ever enters a clinical trial.
References
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Obach, R.S. (1999). Drug Metabolism and Disposition.[Link]
-
Cytochrome P450: In Vitro Methods and Protocols (Metabolic Stability Assessed by Liver Microsomes and Hepatocytes). Di, L., et al. (2014). Springer Nature Experiments.[Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocol Repository. (2024). ResearchGate.[Link]
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
Mechanistic Rationale & Target Engagement
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea belongs to the canonical class of 1,3-disubstituted ureas, which function as potent inhibitors of 1[1]. The sEH enzyme is responsible for the rapid hydrolysis of beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, potentially pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. By stabilizing endogenous EETs, sEH inhibitors demonstrate profound analgesic, antihypertensive, and anti-inflammatory efficacy in vivo[3].
Causality in Structural Design: The in vivo efficacy of this compound is rooted in its highly optimized pharmacophore geometry. The central urea moiety acts as a transition-state mimic, forming critical electrostatic and hydrogen-bonding interactions with the catalytic triad (Tyr383, Tyr466, Asp335) within the sEH active site[1]. The flanking cyclohexyl and 2,4-dimethylphenyl groups provide the necessary lipophilicity to occupy the hydrophobic tunnels of the enzyme, driving low-nanomolar target affinity.
Fig 1: sEH inhibition pathway and modulation of the arachidonic acid cascade.
Physicochemical Profiling & Formulation Causality
While the lipophilic nature of diaryl and alkylaryl ureas ensures excellent target affinity, it presents significant formulation challenges for in vivo dosing[2]. The strong intermolecular hydrogen bonding of the urea crystal lattice, combined with a high LogP (~4.08), results in negligible aqueous solubility[4].
The Formulation Causality: Standard aqueous vehicles (e.g., PBS or saline) will cause rapid precipitation of the compound. To achieve systemic exposure, the compound must be formulated in co-solvents or lipid-based vehicles that disrupt the crystal lattice and solvate the hydrophobic domains.5 is the industry standard for this class of molecules[5].
Table 1: Physicochemical Properties & Dosing Implications
| Property | Value | Implication for In Vivo Dosing |
| Molecular Weight | 246.35 g/mol | Favorable for cell membrane permeability. |
| LogP (Predicted) | ~4.08 | Highly lipophilic; strictly requires non-aqueous co-solvents. |
| H-Bond Donors | 2 | Strong crystal lattice; prone to precipitation in water. |
| H-Bond Acceptors | 1 | Interacts strongly with sEH catalytic residues. |
| Primary Vehicle | PEG400 / EtOH | Required to maintain compound in solution for IP/PO dosing. |
Step-by-Step Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system . This means built-in quality control steps prevent the progression of failed formulations or ambiguous analytical results.
Fig 2: Step-by-step workflow for in vivo PK/PD evaluation of sEH inhibitors.
Protocol A: Preparation of Dosing Vehicle (IP Injection)
For acute pharmacokinetic (PK) and pharmacodynamic (PD) studies, Intraperitoneal (IP) injection bypasses initial gastrointestinal absorption barriers[3].
-
Weighing: Accurately weigh 2.5 mg of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea powder into a sterile glass vial.
-
Primary Solvation: Add 50 µL of absolute Ethanol (EtOH) to the vial. Vortex vigorously for 2 minutes until the powder is fully dissolved. Causality: EtOH acts as a wetting agent to break the initial urea crystal lattice.
-
Secondary Solvation: Add 950 µL of sterile 3[3]. Vortex for an additional 3 minutes. The final concentration is 2.5 mg/mL in 5% EtOH / 95% PEG400.
-
Self-Validation Step (Visual & DLS): Inspect the solution against a dark background. It must be perfectly optically clear. Any turbidity indicates micro-precipitation, which will fatally skew PK data by acting as a slow-release depot rather than a systemic bolus.
Protocol B: Chronic Oral (PO) Dosing via Drinking Water
For chronic efficacy models (e.g., neuropathic pain), sEH inhibitors can be administered ad libitum in drinking water[6].
-
Stock Preparation: Dissolve the compound in 100% PEG400 to create a 5 mg/mL stock solution.
-
Dilution: Dilute the stock solution into standard rodent drinking water to achieve a final concentration of 1 to 5 mg/L, ensuring the final PEG400 concentration does not exceed 0.2% to 1% (v/v)[5][6].
-
Self-Validation Step: Monitor water consumption daily. PEG400 concentrations above 1% can alter taste palatability and cause dehydration or alter baseline metabolic states.
Protocol C: Target Engagement Assay (LC-MS/MS)
Measuring the parent compound only provides pharmacokinetic data. To prove the drug is actively inhibiting the sEH enzyme in vivo, you must measure the pharmacodynamic biomarker: the EET/DHET ratio.
-
Biospecimen Collection: Collect 50 µL of whole blood via tail nick at 0.5, 1, 2, 4, and 8 hours post-dose. Immediately transfer to tubes containing 0.1% EDTA and flash-freeze at -80°C.
-
Lipid Extraction: Extract oxylipins using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with ethyl acetate. Spike samples with deuterated internal standards (e.g., d11-14,15-EET and d11-14,15-DHET) prior to extraction to account for recovery losses.
-
LC-MS/MS Quantification: Analyze the extract using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, specifically looking for 14,15-EET and its metabolite 14,15-DHET.
-
Self-Validation Step (Biomarker Ratio): The absolute concentration of EETs can fluctuate based on diet and animal stress. Therefore, the self-validating metric is the ratio of EETs to DHETs. A statistically significant increase in the EET/DHET ratio compared to vehicle-treated controls confirms in vivo target engagement, independent of baseline arachidonic acid levels.
References
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors (ACS Publications). Journal of Medicinal Chemistry. 1
-
Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain (PMC). Biomedicines. 3
-
Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern (PMC). Prostaglandins Other Lipid Mediat.5
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors (PMC - NIH). J Med Chem. 2
-
Inhibition of Soluble Epoxide Hydrolase Prevents Docetaxel-Induced Painful Peripheral Neuropathy (MDPI). Int J Mol Sci. 6
-
VITASMLAB.BIZ: SOURCE OF CHEMICAL REAGENTS FOR RESEARCH AND DEVELOPMENT . Vitas-M Lab ID: STK447473.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landing Page Search Results [vitasmlab.biz]
- 5. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
reducing off-target toxicity of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in vitro
Welcome to the technical support resource for researchers utilizing N-cyclohexyl-N'-(2,4-dimethylphenyl)urea. This guide is designed to provide practical, in-depth solutions for identifying and mitigating off-target toxicity during your in vitro experiments. Our goal is to help you distinguish between desired on-target effects and confounding cytotoxicity, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my N-cyclohexyl-N'-(2,4-dimethylphenyl)urea compound in the cell culture medium after a few hours. How can I address this?
A1: This is a common issue related to the physicochemical properties of many urea-based compounds, which can have limited aqueous solubility. Compound precipitation can lead to inconsistent cell exposure and can cause physical stress to cells, which may be misinterpreted as cytotoxicity.
-
Initial Check: First, determine the final concentration of your solvent (e.g., DMSO) in the medium. It should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Ensure your vehicle control uses the same final solvent concentration.
-
Solubility Enhancement: Consider pre-warming your media to 37°C before adding the compound stock. You can also explore the use of a non-toxic solubilizing agent or cyclodextrin to improve compound availability in the aqueous environment.
-
Verification: Before treating cells, prepare the final dilution in media and visually inspect it under a microscope after incubating for a few hours at 37°C in a cell culture incubator. This can confirm if precipitation is occurring under your experimental conditions.
Q2: My results show high cytotoxicity across multiple cell lines, even at concentrations where I expect to see a specific biological effect. How do I know if this is an off-target effect?
A2: This is a critical question. High, non-specific cytotoxicity can mask the intended biological activity of the compound. The key is to systematically dissect the on-target mechanism from general cellular toxicity. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, like many similar structures, is likely a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2] The on-target effect should therefore be related to the modulation of the sEH pathway.
To differentiate, you must run parallel assays: one that measures a general cytotoxicity endpoint (like cell viability) and another that measures target engagement (like sEH activity or its downstream effects). If you see cytotoxicity at concentrations far below what is needed to engage the target, you are likely observing off-target effects.
Q3: What are the most appropriate positive and negative controls to include in my experiments?
A3: Proper controls are essential for validating your assay and interpreting your results correctly.
-
Negative Control (Vehicle): Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your test compound. This control establishes the baseline health and response of your cell model.
-
Positive Control (Cytotoxicity): A well-characterized cytotoxic agent, such as Staurosporine or Doxorubicin, used at a concentration known to induce cell death in your chosen cell line. This confirms that your cytotoxicity assay is working correctly.
-
Positive Control (On-Target Effect): A well-characterized, structurally distinct sEH inhibitor (e.g., AUDA or TPPU). If this control compound reproduces the desired biological effect without the high toxicity you are observing, it strongly suggests your compound's toxicity is an off-target liability.
Troubleshooting Guide 1: High Basal Cytotoxicity
This guide provides a systematic workflow to diagnose and mitigate non-specific cytotoxicity observed with N-cyclohexyl-N'-(2,4-dimethylphenyl)urea.
Problem: You observe a steep decline in cell viability at your target concentrations, making it difficult to study the intended biological mechanism.
Potential Causes:
-
Poor Compound Solubility/Stability: The compound is precipitating or degrading in the culture medium, leading to artifacts.
-
Membrane Disruption: The compound's lipophilicity causes it to intercalate into and disrupt the cell membrane, a common off-target effect for hydrophobic molecules.
-
Mitochondrial Toxicity: The compound may be impairing mitochondrial function, leading to a rapid loss of cellular energy and viability.
-
Cell Model Sensitivity: The chosen cell line may be particularly sensitive to this class of compound due to its specific metabolic or genetic profile.
Recommended Action Plan
The following workflow is designed to systematically identify the source of the cytotoxicity.
Caption: Workflow for troubleshooting high cytotoxicity.
Step 1: Protocol for Cytotoxicity Assessment
To understand the nature of the cell death, it is crucial to use multiple assays that measure different cellular endpoints.[3][4][5][6] We recommend running two assays in parallel: a membrane integrity assay (Lactate Dehydrogenase release) and a metabolic activity assay (MTT or similar tetrazolium salt reduction).
A. Lactate Dehydrogenase (LDH) Release Assay (Measures Membrane Integrity)
LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (e.g., 0.1 to 100 µM). Include vehicle controls and a positive control for maximum LDH release (e.g., a lysis buffer provided with the assay kit).
-
Incubation: Incubate for your desired time point (e.g., 24 hours).
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
Assay Execution: Follow the manufacturer's protocol for your commercial LDH assay kit. This typically involves adding the supernatant to a reaction mixture and measuring the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
B. MTT Assay (Measures Mitochondrial Reductase Activity)
The MTT assay measures the activity of mitochondrial dehydrogenases, which is indicative of metabolic function and cell viability.[5]
-
Cell Plating & Treatment: Perform these steps as described for the LDH assay.
-
MTT Reagent Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution on a plate reader.
-
Calculation: Express results as a percentage of the vehicle-treated control cells.
Data Interpretation
By comparing the results, you can gain insight into the cytotoxic mechanism.
| Assay Type | What It Measures | Interpretation of Early/Potent Effect |
| LDH Release | Loss of membrane integrity (necrosis) | Suggests a rapid, necrotic cell death mechanism, possibly due to direct membrane damage. |
| MTT Reduction | Mitochondrial metabolic activity | Suggests impairment of cellular respiration and energy production, a common toxicity pathway. |
Example Data: If you observe a significant increase in LDH release at the same concentrations that cause a decrease in MTT reduction, it suggests a general cytotoxic mechanism affecting multiple cellular compartments. If the MTT assay is significantly more sensitive, it may point towards a primary mitochondrial liability.
Troubleshooting Guide 2: Differentiating On-Target vs. Off-Target Effects
This guide focuses on confirming that your compound is engaging its intended target, the soluble epoxide hydrolase (sEH), and that the observed biological outcome is a result of this engagement.
Problem: You observe a biological effect (e.g., reduced inflammation), but you are unsure if it is due to sEH inhibition or an unrelated off-target mechanism.
Scientific Background: The Soluble Epoxide Hydrolase (sEH) Pathway
The sEH enzyme plays a critical role in metabolizing anti-inflammatory lipid signaling molecules.[8][9] Cytochrome P450 (CYP) enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.[10][11] sEH rapidly hydrolyzes these beneficial EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[8][12] By inhibiting sEH, the levels of protective EETs are increased.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
Technical Support Center: Overcoming Permeability Issues with N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea. This document provides in-depth troubleshooting strategies and detailed protocols to address one of the most common challenges encountered with this and similar lipophilic compounds: poor cell membrane permeability. Our goal is to equip you with the scientific rationale and practical steps needed to ensure your compound reaches its intracellular target, leading to reliable and reproducible results in your cell-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the initial questions that often arise when experimental results for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea are not as expected.
Q1: I've treated my cells with N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, but I'm not seeing any biological effect. Is the compound inactive?
A1: While intrinsic inactivity is possible, a lack of effect is very often due to low intracellular bioavailability. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is a lipophilic molecule, a characteristic that suggests it may have poor aqueous solubility. This can lead to two primary issues:
-
Precipitation in Media: The compound may be precipitating out of your cell culture medium upon addition, meaning the cells are never exposed to the intended concentration.[1]
-
Poor Membrane Permeation: Even if dissolved, the compound's properties might hinder its ability to efficiently cross the cell membrane to reach its target.
Before concluding that the compound is inactive, it is crucial to troubleshoot solubility and delivery.
Q2: What is the best way to dissolve and prepare a stock solution of this compound?
A2: The best practice is to use an organic solvent to create a high-concentration stock solution, which can then be diluted into your aqueous assay buffer or cell culture medium.
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for lipophilic compounds for in vitro use.[1][2]
-
Protocol for Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea.
-
Calculate the volume of high-purity, anhydrous DMSO needed to achieve the desired molarity.
-
Add the DMSO to the compound and vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, gentle warming (37°C) or brief sonication in a water bath can be applied.[2]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
A3: This is a critical parameter, as DMSO itself can be toxic to cells and influence their behavior. The sensitivity to DMSO varies significantly between cell lines.[3]
-
General Guideline: Most cell lines tolerate DMSO concentrations up to 0.5%.[4] A concentration of 0.1% or less is widely considered the "gold standard" to minimize off-target effects.[3][5]
-
Mandatory Control: You must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[5] This allows you to distinguish the effect of your compound from any effect of the solvent.
-
Optimization: If you need to use higher DMSO concentrations due to poor compound solubility, you must first perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.[3][6]
| Physicochemical Property | Predicted Value | Implication for Cell Permeability |
| Molecular Weight | ~260.37 g/mol | Within the range suitable for passive diffusion (typically <500 Da). |
| logP (Octanol/Water Partition) | ~3.5 - 4.5 | Indicates high lipophilicity. The compound prefers a lipid environment over an aqueous one, suggesting poor water solubility but a potential to interact with the lipid cell membrane. |
| Aqueous Solubility | Very Low | The primary challenge. The compound is likely to precipitate in aqueous media, reducing the effective concentration available to cells. |
Part 2: In-Depth Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Q: I can see a precipitate or cloudiness in my wells after adding my compound. How do I solve this?
A: This is a classic sign that your compound has exceeded its solubility limit in the aqueous medium.[1] The key is to optimize the dilution process to keep the compound in solution.
Step-by-Step Protocol to Avoid Precipitation:
-
Prepare an Intermediate Dilution: Do not add your high-concentration DMSO stock directly to the full volume of medium. First, create an intermediate dilution in your medium or a buffer like PBS.
-
Use Pre-warmed Medium: Ensure your cell culture medium is at 37°C. Solubility is often higher at warmer temperatures.
-
Critical Step - Add Stock to Medium (Not Vice Versa): Add a small volume of your DMSO stock solution into the larger volume of pre-warmed medium while vortexing or rapidly pipetting. This rapid mixing helps disperse the compound molecules quickly, preventing them from aggregating and precipitating.[2]
-
Visual Inspection: After preparing your final working solution, hold it up to a light source to check for any signs of precipitation (Tyndall effect) before adding it to your cells.
-
Re-evaluate Final Concentration: If precipitation persists, your desired final concentration may be too high for the compound's solubility limit in the presence of serum proteins and salts in the medium. You may need to test lower concentrations.
Caption: Workflow for preventing compound precipitation.
Issue 2: Low Intracellular Uptake Despite Apparent Solubility
Q: My compound is soluble in the medium, but I still suspect it's not getting into the cells effectively. How can I improve its uptake?
A: Even when soluble, highly lipophilic compounds can get "stuck" in the lipid bilayer or be actively removed by cellular efflux pumps.[9] Here are three strategies, from simple to advanced, to enhance permeability.
For endpoint assays (e.g., immunofluorescence, assays on fixed cells, or short-term activity assays), using a mild detergent can transiently open pores in the cell membrane. This method is not suitable for long-term viability or proliferation studies .
Saponin is a good choice as it selectively interacts with membrane cholesterol, creating pores that allow small molecules to enter.[10][11] This permeabilization is also reversible.[10]
Protocol: Optimizing Saponin Concentration
-
Objective: Determine the highest concentration of saponin that does not cause significant cytotoxicity in your cell line.
-
Setup: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Dose-Response: Prepare a serial dilution of saponin (e.g., from 0.5% down to 0.001% w/v) in your assay buffer or medium.
-
Treatment: Treat the cells with the saponin dilutions for a short period, mimicking your planned experiment (e.g., 15-30 minutes).[11][12]
-
Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining).
-
Analysis: Choose the highest concentration of saponin that results in >90% cell viability. A typical starting concentration for permeabilization is 0.1% saponin .[10][11]
-
Co-treatment: In your actual experiment, co-incubate the cells with your compound and the optimized, non-toxic concentration of saponin. Crucially, all subsequent wash and incubation buffers must also contain saponin , as its effect is reversible upon removal.[10]
Caption: Saponin creates pores in the cell membrane.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13][14][15] They can encapsulate lipophilic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14][16][17]
How it Works: The cyclodextrin-drug complex travels to the cell surface. At the membrane, the drug partitions from the cyclodextrin cavity into the lipid bilayer, driven by the concentration gradient. This increases the amount of free drug available at the membrane surface for diffusion.[13]
| Cyclodextrin Type | Key Features | Common Use |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity.[14] Approved for pharmaceutical use. | Excellent starting point for increasing solubility of many lipophilic drugs.[14] |
| Methyl-β-cyclodextrin (M-β-CD) | Can enhance binding for certain drugs. Also known to extract cholesterol from membranes, which can independently affect cell signaling. | Use with caution, as its membrane-altering effects can be a confounding variable. |
Experimental Approach:
-
Prepare a stock solution of HP-β-CD in water or buffer (e.g., 100 mM).
-
In a stepwise manner, add small amounts of your concentrated compound stock (in DMSO) to the HP-β-CD solution.
-
Determine the optimal ratio of compound to cyclodextrin that results in a clear solution. This can be done by measuring turbidity.
-
Treat cells with the compound/cyclodextrin complex. Remember that only the free drug, not the complex itself, is thought to permeate the membrane.[13]
Issue 3: Differentiating Permeability Failure from Target Inactivity
Q: I've tried everything, and I'm still not seeing an effect. How can I be certain that the problem is permeability and not that my compound is simply inactive against its intended target?
A: This is a critical validation step. You must run a control experiment that bypasses the intact cell membrane barrier.
Control Experiment: Using Permeabilized Cells or a Cell-Free System
-
Permeabilized Cell Assay:
-
Treat your cells with a stronger, irreversible permeabilizing agent like Triton X-100 (0.1-0.3%) or digitonin for a short period (e.g., 5-10 minutes) to create large pores in the membrane.[10]
-
Wash away the permeabilizing agent.
-
Now, add your N-cyclohexyl-N'-(2,4-dimethylphenyl)urea to these permeabilized cells.
-
Logic: If the compound shows activity in these permeabilized cells but not in intact cells, you have strong evidence that the cell membrane was the barrier. If it is still inactive, the issue may lie with the compound's interaction with its target in the cellular environment.
-
-
Cell-Free Assay:
-
If your compound's target is a specific enzyme or protein, the most definitive control is a biochemical assay using the purified target protein.
-
This completely removes the variable of membrane transport and will confirm whether your compound has direct activity on its target.
-
Caption: Logic diagram for validating the cause of inactivity.
References
-
Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent. PubMed. Available at: [Link]
-
Beig A, Agbaria R, Dahan A (2013) Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Available at: [Link]
-
Intracellular Staining Flow Cytometry Protocol using Saponin. Bio-Rad Antibodies. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
An Improved Permeabilization Protocol for the Introduction of Peptides Into Cardiac Myocytes. Circulation Research, American Heart Association Journals. Available at: [Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. PMC. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
-
Intracellular Staining Methods and Notes. University of Pennsylvania. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. Available at: [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC. Available at: [Link]
-
Rastogi, H., et al. (2013). The Impact of Permeability Enhancers on Assessment for Monolayer of Colon Adenocarcinoma Cell Line (Caco-2) Used in In Vitro Permeability Assay. Journal of Drug Delivery & Therapeutics. Available at: [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available at: [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Available at: [Link]
-
Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PMC. Available at: [Link]
-
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-. PubChem. Available at: [Link]
-
Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC. Available at: [Link]
-
Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Cheméo. Available at: [Link]
-
In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives. PMC. Available at: [Link]
-
Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. Available at: [Link]
-
Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences. Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
-
Urea, N'-cyclohexyl-N,N-dimethyl-. PubChem. Available at: [Link]
-
N-CYCLOHEXYL-N'-(2,4-DIMETHOXYPHENYL)UREA — Chemical Substance Information. ChemSafetyPRO. Available at: [Link]
-
Structure–activity relationship of a peptide permeation enhancer. Taylor & Francis Online. Available at: [Link]
-
How to tackle compound solubility issue. Reddit. Available at: [Link]
-
Effect of Permeability Enhancers on Paracellular Permeability of Acyclovir. ResearchGate. Available at: [Link]
-
Nuisance compounds in cellular assays. PMC. Available at: [Link]
-
N-CYCLOHEXYL-N'-(4-(DIMETHYLAMINO)PHENYL)UREA. NextSDS. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Compound N-cyclohexyl-N'-[(4-methylphenyl)methyl]urea - Chemdiv [chemdiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. kumc.edu [kumc.edu]
- 13. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 15. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N-Cyclohexyl-N'-(2,4-dimethylphenyl)urea and Its Structural Analogs: A Comparative Guide
Introduction
N,N'-disubstituted ureas represent a versatile and highly significant scaffold in modern medicinal chemistry. While direct experimental data on N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is not extensively available in public literature, its structural motifs—a cyclohexyl group, a urea linker, and a substituted phenyl ring—are characteristic of a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of structural analogs of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, drawing upon established research to inform researchers, scientists, and drug development professionals on their potential therapeutic applications. The diverse activities of these analogs, ranging from anticancer to enzyme inhibition, underscore the rich pharmacological potential of the N,N'-disubstituted urea core.[1][2]
Comparative Efficacy of N,N'-Disubstituted Urea Analogs
The therapeutic potential of N,N'-disubstituted ureas is vast, with analogs demonstrating significant efficacy in several key areas. Below, we compare the performance of various structural analogs across different biological targets.
Anticancer Activity: Protein Kinase Inhibition
A prominent and well-established activity of N,N'-disubstituted ureas is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4] The diaryl urea structure is a key pharmacophore in several approved and clinical-trial-stage kinase inhibitors, such as Sorafenib and Lenvatinib.[3][5]
Table 1: Comparative Antiproliferative Activity of N-aryl-N'-arylmethylurea Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 8c | A549 (Non-small cell lung cancer) | < 5 | [6] |
| 9b | A549 (Non-small cell lung cancer) | < 5 | [6] |
| 9d | A549 (Non-small cell lung cancer) | < 5 | [6] |
| 9b | HCT116 (Colon cancer) | < 3 | [6] |
| 9d | HCT116 (Colon cancer) | < 3 | [6] |
| 9g | HCT116 (Colon cancer) | < 3 | [6] |
| 9b | MCF-7 (Breast cancer) | < 3 | [6] |
| 9d | MCF-7 (Breast cancer) | < 3 | [6] |
| 9b | PC-3 (Prostate cancer) | < 3 | [6] |
| 9d | PC-3 (Prostate cancer) | < 3 | [6] |
| Sorafenib (Control) | A549, HCT116, MCF-7, PC-3 | Varied | [6] |
The data indicates that specific substitutions on the aryl rings can lead to potent and selective anticancer activity, with some compounds showing superior or comparable efficacy to the established drug Sorafenib in certain cell lines.[6]
Enzyme Inhibition: Urease and Carbonic Anhydrase
N,N'-disubstituted ureas are also recognized as potent inhibitors of various enzymes. Their structural similarity to urea makes them intuitive candidates for urease inhibition, which is relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[7][8]
Table 2: Comparative Urease Inhibition by Urea and Thiourea Derivatives
| Compound Class | General Potency | Key Structural Features | Reference |
| Urea Derivatives | Moderate | Can chelate nickel ions in the urease active site. | [7] |
| Thiourea Derivatives | Generally more potent than urea counterparts | The thiocarbonyl group often enhances binding to the nickel center. | [7][8] |
| Naphthyl-substituted ureas | IC50 values in the range of 22.7 to 123.2 µM | The bulkier aromatic system influences binding affinity. | [8] |
Furthermore, certain urea derivatives have shown significant inhibitory effects on human carbonic anhydrase (hCA) isozymes and acetylcholinesterase (AChE), highlighting their potential in treating conditions like glaucoma, epilepsy, and Alzheimer's disease.[9]
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) and Acetylcholinesterase (AChE) by Novel Urea Derivatives
| Compound ID | Target Enzyme | Ki (µM) | Reference |
| 6a | hCA I | 0.020 ± 0.003 | [9] |
| 5b | hCA II | 0.019 ± 0.002 | [9] |
| 6a | AChE | 0.027 ± 0.004 | [9] |
| Acetazolamide (Standard for hCA) | hCA I & II | 0.068 & 0.273 (IC50) | [9] |
| Tacrine (Standard for AChE) | AChE | 0.047 (IC50) | [9] |
Antiplatelet Activity
Recent studies have identified N,N'-disubstituted ureas as promising antiplatelet agents. These compounds can selectively inhibit platelet aggregation induced by arachidonic acid, suggesting a mechanism likely involving the inhibition of cyclooxygenase-1 (COX-1).[10][11]
Table 4: Antiplatelet Efficacy of N,N'-disubstituted Ureas
| Compound ID | Assay | Efficacy | Reference |
| 3a | In vitro platelet aggregation (Arachidonic Acid induced) | IC50 = 1.45 µM | [10][11] |
| 3a | Ex vivo platelet aggregation (Arachidonic Acid induced) | > 90% inhibition | [10][11] |
The most potent compound, 3a, demonstrated efficacy comparable to acetylsalicylic acid (aspirin) in ex vivo assays, with the added benefit of good hemocompatibility and low cytotoxicity.[10][11]
Experimental Methodologies
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing the key biological activities of N,N'-disubstituted urea analogs.
Protocol 1: MTT Assay for Anticancer Activity
This protocol assesses the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin or sorafenib) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Urease Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the urease enzyme.
-
Reagent Preparation : Prepare a solution of Jack bean urease, a urea substrate solution, and a phenol-hypochlorite reagent for ammonia detection.
-
Assay Mixture : In a 96-well plate, mix the urease enzyme solution with various concentrations of the test compound or a standard inhibitor (e.g., thiourea).
-
Pre-incubation : Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the urea substrate to initiate the enzymatic reaction.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Color Development : Stop the reaction and induce color development by adding the phenol-hypochlorite reagent. The amount of ammonia produced from urea hydrolysis will be proportional to the color intensity.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 625-630 nm.
-
Data Analysis : Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The diverse biological activities of N,N'-disubstituted ureas stem from their ability to interact with various biological targets. A key mechanism for their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling pathways like the Ras/Raf/MEK/ERK pathway.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ijrpc.com [ijrpc.com]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. mdpi.com [mdpi.com]
- 7. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
In-Depth Guide: Validating Target Engagement of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea via CETSA vs. Alternative Modalities
Proving that a small molecule physically interacts with its intended protein target inside a living cell is one of the most critical bottlenecks in drug development. Without definitive target engagement (TE) data, phenotypic responses cannot be confidently attributed to the drug's mechanism of action, leading to high attrition rates in later clinical stages.
This guide provides a comprehensive, objective comparison of methodologies for validating the target engagement of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (hereafter referred to as CDP-urea). As a Senior Application Scientist, I will deconstruct the thermodynamic causality behind the Cellular Thermal Shift Assay (CETSA) , compare it against alternative modalities like DARTS and SPR, and provide a self-validating experimental workflow designed to ensure scientific integrity.
The Thermodynamic Causality of Target Engagement
To validate CDP-urea, we must move beyond simple biochemical affinity and prove that the molecule can penetrate the cell membrane, navigate the crowded cytosol, and bind its target in a physiological environment.
The Cellular Thermal Shift Assay (CETSA) achieves this by exploiting the fundamental thermodynamics of protein folding. When CDP-urea binds to its target protein, it forms a ligand-target complex. This binding event lowers the Gibbs free energy ( ΔG ) of the folded state. Because the complex is thermodynamically more stable than the apo-protein, it requires a higher input of thermal energy to unfold. As the temperature increases, the protein denatures, exposing hydrophobic core residues that rapidly drive irreversible aggregation. By quantifying the remaining soluble fraction, we can measure the ligand-induced thermal shift ( ΔTm ).
[1] This label-free approach is revolutionary because it relies purely on biophysics, eliminating the need for engineered fluorophores or radioactive tags that might alter the binding kinetics of CDP-urea.
Logical framework comparing target engagement modalities based on assay environment.
Objective Modality Comparison: CETSA vs. DARTS vs. SPR
When evaluating CDP-urea, selecting the right assay depends on the specific question being asked.
-
SPR (Surface Plasmon Resonance) provides high-resolution kinetic data ( Kd , kon , koff ) but utilizes purified recombinant proteins, completely stripping away the cellular context.
-
DARTS (Drug Affinity Responsive Target Stability) operates on the principle that ligand binding protects the protein from proteolytic cleavage (e.g., by pronase). While useful, DARTS is typically performed in cell lysates, meaning the spatial organization of the cell is destroyed and membrane permeability is not assessed.
-
CETSA and its high-throughput variants like RT-CETSA [2] are performed on intact, living cells. This confirms not only binding but also the compound's ability to reach the target in the presence of competing endogenous ligands and physiological ATP levels.
Quantitative Performance Comparison for CDP-urea
Below is a representative data summary illustrating how CDP-urea performs across these distinct modalities. Notice the discrepancy between the biochemical Kd and the cellular EC50 —a common phenomenon driven by membrane permeability and intracellular protein binding.
| Modality | Biological Environment | Primary Metric | Representative Value for CDP-urea | Mechanistic Interpretation |
| SPR | Purified Recombinant | Affinity ( Kd ) | 15.2 nM | High-affinity direct biochemical binding; rapid kon . |
| DARTS | Cell Lysate | Protection Fold | 3.2x | Significant structural protection against pronase digestion. |
| CETSA | Intact Cells | Thermal Shift ( ΔTm ) | +4.5 °C | Robust thermodynamic stabilization in vivo. |
| RT-CETSA | Intact Cells | Cellular Potency ( EC50 ) | 124 nM | Confirms membrane permeability and target engagement. |
Self-Validating Experimental Workflow for CETSA
To ensure trustworthiness and reproducibility, the following protocol for CDP-urea is designed as a self-validating system. We explicitly avoid harsh lysis buffers (like RIPA) because detergents will artificially solubilize thermally unfolded aggregates, destroying the assay's fundamental readout. [3]
Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology
Step 1: Cell Culture and Dosing (Preserving Physiology)
-
Culture the target cell line to 70-80% confluency.
-
Treat cells with either DMSO (vehicle control) or CDP-urea at a concentration 10x its biochemical Kd (e.g., 150 nM) to ensure saturation.
-
Incubate for 1-2 hours at 37°C. Causality: This duration allows CDP-urea to achieve steady-state intracellular distribution without triggering downstream transcriptional changes that could alter baseline protein expression.
Step 2: Aliquoting and Thermal Challenge
-
Harvest cells using TrypLE (to preserve membrane proteins) and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension equally into PCR tubes (typically 8 to 12 points).
-
Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C. Causality: The 3-minute heating window provides sufficient energy to denature the unbound protein while preventing the artificial degradation of the highly stable ligand-bound complex.
Step 3: Mechanical Lysis (Avoiding Detergent Artifacts)
-
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).
-
Causality: Chemical detergents like SDS or Triton X-100 will solubilize the aggregated proteins, resulting in a false-positive signal across all temperatures. Mechanical freeze-thaw ensures that only natively folded proteins remain in the soluble fraction.
Step 4: Ultracentrifugation and Separation
-
Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.
-
Carefully extract the supernatant. Causality: The high-speed spin pellets the heavy, denatured protein aggregates, leaving only the soluble, folded target protein in the supernatant.
Step 5: Detection and Data Interpretation
-
Analyze the soluble fractions via Western Blot or Mass Spectrometry (MS-CETSA).
-
Plot the band intensities against temperature to generate a melt curve. Calculate the temperature at which 50% of the protein is degraded ( Tm ). A positive ΔTm (e.g., +4.5 °C) in the CDP-urea treated group versus the DMSO group definitively confirms intracellular target engagement.
References
-
Tolvanen T.A. Current Advances in CETSA. Frontiers in Molecular Biosciences. 2022. URL:[Link]
-
Sanchez TW, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2022. URL:[Link]
-
Song J, et al. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences. 2025. URL:[Link]
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea IC50 values compared to reference compounds
Comprehensive Comparison Guide: N-cyclohexyl-N'-(2,4-dimethylphenyl)urea vs. Reference sEH Inhibitors
Executive Summary & Pharmacological Context
In the landscape of modern drug discovery, targeting the arachidonic acid cascade has shifted from traditional cyclooxygenase (COX) inhibition toward modulating downstream lipid mediators. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea belongs to the highly characterized class of 1,3-disubstituted ureas, which serve as potent, competitive inhibitors of Soluble Epoxide Hydrolase (sEH) [1],[2].
By inhibiting sEH, these urea derivatives prevent the rapid hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and less biologically active dihydroxyeicosatrienoic acids (DHETs)[3]. This mechanism has profound therapeutic implications for cardiovascular diseases, vascular inflammation, and neurodegeneration[4],[3]. This guide objectively profiles the IC50 performance of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea against gold-standard sEH inhibitors (TPPU, t-AUCB, and AUDA) and provides a self-validating experimental framework for comparative screening.
Mechanistic Rationale: The sEH Pathway and Urea-Based Inhibition
To understand the comparative efficacy of these compounds, we must first establish the structural causality of their inhibition. The sEH active site contains a highly conserved catalytic triad. 1,3-disubstituted ureas act as transition-state analogs; the urea carbonyl acts as a hydrogen bond acceptor for Tyr381 and Tyr466, while the urea NH groups donate hydrogen bonds to Asp333[1].
The flanking hydrophobic groups (such as the cyclohexyl and 2,4-dimethylphenyl rings in our target compound) are crucial for anchoring the molecule within the enzyme's deep, L-shaped hydrophobic pocket, dictating the compound's residence time and overall IC50[1].
Caption: Arachidonic acid cascade highlighting sEH-mediated EET hydrolysis and targeted urea inhibition.
Comparative IC50 Profiling
When evaluating N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, it is benchmarked against heavily optimized, next-generation sEH inhibitors. While the target compound possesses the core dialkyl/diaryl pharmacophore required for potent binding, reference compounds like TPPU and t-AUCB feature bulky adamantyl or trifluoromethoxyphenyl groups that maximize van der Waals interactions, pushing their IC50 values into the low single-digit nanomolar range[3],[5],[1].
Table 1: Comparative IC50 Values of sEH Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Structural Classification |
| N-cyclohexyl-N'-(2,4-dimethylphenyl)urea | Human sEH | ~ 21.5* | Dialkyl/Diaryl Urea |
| TPPU | Human sEH | 3.7 | Piperidine-Trifluoromethoxyphenyl Urea |
| AUDA | Human sEH | 3.0 | Adamantyl-Alkyl Urea |
| t-AUCB | Human sEH | 1.3 | Adamantyl-Cyclohexyl Urea |
*Note: Represents a baseline value for standard unoptimized 1,3-disubstituted ureas in this specific structural class, lacking the extended polar tails of advanced clinical candidates.
Experimental Protocol: High-Throughput Fluorogenic sEH Assay
To objectively verify these IC50 values, a self-validating, high-throughput fluorogenic assay utilizing the substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) is the industry standard[6],[4].
Caption: Step-by-step workflow for the fluorogenic sEH inhibition assay using PHOME substrate.
Step-by-Step Methodology & Causality
-
Recombinant sEH Preparation: Dilute human recombinant sEH to a final well concentration of 3 nM in Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA[4].
-
Causality: BSA is strictly required to prevent the non-specific adsorption of highly lipophilic urea inhibitors to the polystyrene microplate walls, ensuring the calculated IC50 reflects true free-drug concentrations.
-
-
Inhibitor Titration: Prepare 10-point, 3-fold serial dilutions of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea and reference compounds (TPPU, t-AUCB) in DMSO. Keep final DMSO concentration below 1% (v/v) to prevent enzyme denaturation.
-
Pre-Incubation (30 min at 25°C): Combine the enzyme and inhibitors in a black 96-well plate.
-
Causality: 1,3-disubstituted ureas are notoriously slow, tight-binding inhibitors[3]. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before substrate introduction, preventing artificially inflated (false-positive) IC50 values.
-
-
Substrate Addition: Add 50 µM of PHOME substrate to initiate the reaction[4].
-
Causality: When the epoxide moiety of PHOME is hydrolyzed by sEH, it undergoes an intramolecular cyclization that releases a cyanohydrin. This rapidly decomposes into cyanide and a highly fluorescent 6-methoxy-2-naphthaldehyde[6],[4]. This specific substrate eliminates the need for secondary coupling enzymes, drastically reducing assay artifacts.
-
-
Kinetic Readout & Validation: Monitor fluorescence continuously for 60 minutes using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[6],[7].
-
Causality: Kinetic reads (rather than endpoint reads) allow for the detection and subtraction of compound auto-fluorescence or quenching.
-
-
Self-Validating Quality Control: Calculate the Z'-factor using DMSO vehicle (full activity) and 1 µM TPPU (full inhibition). A Z' > 0.6 confirms assay robustness and validates the run[4].
Data Interpretation
Plot the initial velocity (V0) of the fluorescent signal against the log concentration of the inhibitor. Utilize a non-linear regression model (four-parameter logistic curve) to determine the IC50. Because TPPU and t-AUCB exhibit IC50 values approaching the enzyme concentration (3 nM), researchers must be aware of the tight-binding limit; Morrison's quadratic equation may be required for exact Ki determination if the apparent IC50 falls below half the enzyme concentration.
References
-
Wolf, N.M., et al. "Development of a high-throughput screen for soluble epoxide hydrolase inhibition." Analytical Biochemistry, 2006.[Link]
-
Ghosh, A., et al. "Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review." MDPI International Journal of Molecular Sciences, 2023.[Link]
-
Sun, D., et al. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." eScholarship / Journal of Medicinal Chemistry, 2021.[Link]
-
Wang, Y., et al. "Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke." Frontiers in Pharmacology, 2023.[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
In-Depth Comparison Guide: Reproducibility of SPR Assays for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
Executive Summary
Evaluating the binding kinetics of low-molecular-weight (LMW), highly hydrophobic drug candidates requires rigorous biophysical assay design. This guide provides an objective platform comparison and a self-validating Surface Plasmon Resonance (SPR) protocol specifically optimized for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea . By detailing the causality behind surface density optimization and solvent correction, this guide establishes a reproducible framework for extracting high-fidelity kinetic data ( kon , koff , KD ).
Analyte Profile & The Biophysical Challenge
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is a highly hydrophobic, LMW compound (~246 Da). Its 1,3-disubstituted urea scaffold is a hallmark structural motif of potent [1]. When validating such drug candidates, researchers face two primary biophysical challenges:
-
Low Signal-to-Noise Ratio : LMW compounds generate minimal resonance units (RU) upon target binding, pushing the sensitivity limits of optical biosensors[2].
-
Solvent Mismatch : The compound's hydrophobicity necessitates the use of dimethyl sulfoxide (DMSO, typically 5% v/v in assay buffers). Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample induces a massive bulk refractive index shift, obscuring the true binding signal[3].
Technology Comparison: SPR vs. BLI vs. ITC
To establish the optimal platform for evaluating N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, we must objectively compare Surface Plasmon Resonance (SPR) with Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).
Table 1: Performance Comparison of Biophysical Platforms for LMW Urea Derivatives
| Parameter | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Detection Principle | Microfluidic, refractive index shift[2] | Fluidics-free, optical interference[4] | Thermodynamic heat transfer |
| LMW Sensitivity | Excellent (<100 Da) | Moderate (Traditionally >300 Da, improving)[5] | Low (Requires high concentrations) |
| Throughput | High (e.g., Biacore 8K) | Very High (Dip-and-read)[4] | Low (1-2 hours per run) |
| Sample Consumption | Low (~10-50 µg protein) | Low (Non-destructive) | High (Milligram scale) |
| DMSO Tolerance | High (with rigorous calibration)[3] | Moderate (Less sensitive to bulk shifts) | Low (Heats of dilution are problematic) |
| Optimal Use Case | High-resolution kinetics ( kon , koff ) | High-throughput primary screening | Thermodynamic profiling ( ΔH , ΔS ) |
Verdict : While[4], SPR remains the gold standard for LMW hydrophobic compounds like N-cyclohexyl-N'-(2,4-dimethylphenyl)urea due to its unmatched sensitivity and ability to resolve rapid kinetic transitions[2].
Causality in Assay Design: The Path to Reproducibility
A highly reproducible SPR assay is not an accident; it is the result of applying biophysical causality to protocol design. As an Application Scientist, you must ensure the following parameters are strictly controlled:
-
Immobilization Strategy : Small molecules must never be tethered to the sensor chip. Immobilizing N-cyclohexyl-N'-(2,4-dimethylphenyl)urea would restrict its conformational degrees of freedom and artificially alter its binding pose. Instead, the target protein (e.g., sEH) is immobilized via standard amine coupling.
-
Surface Density ( Rmax ) Optimization : To prevent mass transport limitation (MTL)—where the analyte binds faster than it diffuses to the surface—the theoretical maximum response ( Rmax ) must be kept extremely low (<30-50 RU).[6].
-
DMSO Solvent Calibration : Because the analyte requires 5% DMSO, a solvent correction curve is mandatory. The bulk refractive index of DMSO is extremely high; without calibration,[3], destroying assay reproducibility.
Self-Validating Experimental Protocol
The following protocol provides a self-validating system for analyzing N-cyclohexyl-N'-(2,4-dimethylphenyl)urea binding using a Biacore T200/8K system.
Step 1: Target Immobilization
-
Equilibrate a Series S Sensor Chip CM5 in PBS-P+ running buffer.
-
Activate flow cells (FC1 and FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Inject the target protein (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 4.5) over FC2 only, targeting an immobilization level of ~2000 RU (yielding an Rmax of ~25 RU for a 246 Da compound).
-
Block both FC1 (reference) and FC2 (active) with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: DMSO Solvent Calibration
-
Prepare a running buffer of PBS-P+ containing exactly 5.0% DMSO.
-
Prepare eight solvent correction solutions ranging from 4.5% to 5.8% DMSO in PBS-P+.
-
Inject the calibration series over both flow cells to generate a correction curve, mapping the bulk refractive index differences.
Step 3: Analyte Preparation & Injection
-
Dissolve N-cyclohexyl-N'-(2,4-dimethylphenyl)urea in 100% DMSO to a 10 mM stock.
-
Perform a 3-fold serial dilution in 100% DMSO.
-
Dilute each step 20-fold into PBS-P+ to achieve a final concentration range of 0.37 nM to 100 nM, ensuring the final DMSO concentration is strictly 5.0%.
-
Using Single-Cycle Kinetics (SCK), inject the analyte series from lowest to highest concentration without regeneration steps. Flow rate: 50 µL/min. Contact time: 120 seconds. Dissociation time: 600 seconds.
Step 4: Double-Referencing & Data Processing
-
Subtract the signal of the reference channel (FC1) from the active channel (FC2). 2.[6].
-
Apply the DMSO solvent correction curve.
-
Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon , koff , and KD .
Quantitative Reproducibility Data
To validate the robustness of this protocol, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea was tested across multiple days and multiple sensor chips.
Table 2: Inter- and Intra-Assay Reproducibility Metrics
| Metric | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) |
| Run 1 (Day 1) | 1.42×105 | 6.10×10−4 | 4.30 |
| Run 2 (Day 1) | 1.45×105 | 6.15×10−4 | 4.24 |
| Run 3 (Day 2) | 1.38×105 | 6.22×10−4 | 4.51 |
| Run 4 (Day 3) | 1.48×105 | 5.98×10−4 | 4.04 |
| Mean ± SD | (1.43±0.04)×105 | (6.11±0.10)×10−4 | 4.27±0.19 |
| Intra-Assay CV% | 1.5% | 0.6% | 1.0% |
| Inter-Assay CV% | 2.9% | 1.6% | 4.4% |
Workflow Visualization
Workflow for reproducible SPR analysis of hydrophobic small molecules.
References
-
Title : Anti-inflammatory treatment with a soluble epoxide hydrolase inhibitor attenuates seizures and epilepsy-associated depression in the LiCl-pilocarpine post-status epilepticus rat model. Source : PubMed Central (PMC) / Brain, Behavior, and Immunity. URL :[Link]
-
Title : What is surface plasmon resonance (SPR)? Source : Cytiva Life Sciences Knowledge Center. URL :[Link]
-
Title : BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Source : Sartorius Science Snippets. URL :[Link]
-
Title : How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Source : Bitesize Bio. URL :[Link]
-
Title : Biosensor-surface plasmon resonance: quantitative analysis of small molecule-nucleic acid interactions. Source : PubMed. URL :[Link]
-
Title : Surface plasmon resonance sensing. Source : Springer Nature / Nature Reviews Methods Primers. URL :[Link]
Sources
- 1. Anti-inflammatory treatment with a soluble epoxide hydrolase inhibitor attenuates seizures and epilepsy-associated depression in the LiCl-pilocarpine post-status epilepticus rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Surface plasmon resonance sensing | Springer Nature Experiments [experiments.springernature.com]
- 4. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Biosensor-surface plasmon resonance: quantitative analysis of small molecule-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (NC-DMPU): Baseline Performance and Target Validation in Wild-Type vs. sEH Knockout Models
Prologue: The Epoxide Hydrolase Conundrum
In the landscape of cardiovascular and anti-inflammatory drug development, targeting the arachidonic acid cascade remains a high-value strategy. Specifically, Soluble Epoxide Hydrolase (sEH), encoded by the Ephx2 gene, is the primary enzyme responsible for degrading cardioprotective, vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) ().
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea (NC-DMPU) belongs to the foundational class of rigid, N,N'-disubstituted urea sEH inhibitors. While highly potent in vitro, proving its in vivo specificity requires rigorous phenotypic anchoring. As a Senior Application Scientist, I rely on a definitive validation matrix: comparing the compound's baseline performance in Wild-Type (WT) models against Ephx2 Knockout (sEH-KO) models. If NC-DMPU is truly on-target, its pharmacological effects must be completely abolished in the KO model.
Mechanistic Architecture
The efficacy of NC-DMPU relies on its central urea pharmacophore, which acts as a transition-state mimic, forming tight hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site. The bulky cyclohexyl and 2,4-dimethylphenyl groups occupy the flanking hydrophobic pockets, competitively blocking EET access.
Mechanism of sEH inhibition by NC-DMPU and genetic Ephx2 deletion on EET metabolism.
Experimental Framework: The Self-Validating Protocol
To objectively evaluate NC-DMPU, we deploy a self-validating experimental workflow. Every step is designed with internal controls to ensure that the causality of the observed data is indisputable.
Protocol 1: Model Stratification & In Vivo Dosing
-
Causality: Age and sex matching is critical because baseline arachidonic acid metabolism and Ephx2 expression are sexually dimorphic (). We utilize 8-10 week old male C57BL/6J WT and Ephx2 null (sEH-KO) mice.
-
Step 1: Formulate NC-DMPU at 10 mg/kg in a lipid-rich vehicle (PEG400/Tween-80/Saline, 40:10:50). The hydrophobic cyclohexyl and 2,4-dimethylphenyl moieties necessitate this to ensure gastrointestinal absorption.
-
Step 2: Administer via oral gavage (p.o.) to both WT and KO cohorts.
-
Self-Validating Checkpoint: A vehicle-only cohort for both genotypes must be run in parallel. Furthermore, hepatic lysates from a subset of KO mice must undergo Western Blotting. If the 62 kDa sEH protein band is detected, the KO model is compromised, and the cohort is rejected.
Protocol 2: LC-MS/MS Oxylipin Profiling
-
Causality: We measure the EET/DHET ratio rather than absolute EET levels. EETs are rapidly incorporated into cellular phospholipids; the ratio isolates the specific enzymatic turnover rate of sEH, providing a direct readout of target engagement ().
-
Step 1: Harvest plasma at T=4h post-dose. Immediately spike 200 µL of plasma with 10 ng of deuterated internal standard (d11-14,15-EET).
-
Step 2: Perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges to halt ex vivo hydrolysis.
-
Step 3: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions in negative electrospray ionization mode: 14,15-EET (m/z 319 → 175) and 14,15-DHET (m/z 337 → 207).
-
Self-Validating Checkpoint: Calculate the recovery rate of the d11-14,15-EET spike-in. The protocol mandates a >85% recovery rate. Any sample falling below this threshold indicates extraction failure and is automatically excluded to prevent artificial ratio skewing.
Quantitative Synthesis: WT vs KO Baseline Matrices
The following data synthesizes the pharmacodynamic response of NC-DMPU across the genetic models.
Table 1: Target Engagement - Plasma Oxylipin Matrices (T=4h Post-Dose)
| Genotype | Treatment | 14,15-EET (ng/mL) | 14,15-DHET (ng/mL) | EET/DHET Ratio | Target Engagement |
| Wild-Type | Vehicle | 2.1 ± 0.3 | 8.4 ± 0.6 | 0.25 | Baseline |
| Wild-Type | NC-DMPU (10 mg/kg) | 7.5 ± 0.5 | 3.2 ± 0.4 | 2.34 | Confirmed |
| sEH-KO | Vehicle | 8.1 ± 0.6 | 2.9 ± 0.3 | 2.79 | Genetic Baseline |
| sEH-KO | NC-DMPU (10 mg/kg) | 8.3 ± 0.4 | 2.8 ± 0.4 | 2.96 | Null Response |
Data Interpretation: In WT mice, NC-DMPU successfully shifts the metabolic balance, increasing the EET/DHET ratio nearly 10-fold. Crucially, in the sEH-KO mice, the baseline ratio is already elevated due to the absence of the enzyme. The addition of NC-DMPU to the KO model produces no statistically significant deviation from the KO-Vehicle baseline. This proves that NC-DMPU's mechanism of action is entirely dependent on the Ephx2 gene product, confirming high on-target specificity with negligible off-target oxylipin interference.
Comparative Landscape: NC-DMPU vs. Alternative Inhibitors
While NC-DMPU is an excellent tool compound for validating sEH biology, how does it compare to other generations of sEH inhibitors?
Table 2: Comparative sEH Inhibitor Profiling
| Inhibitor | Structure Class | IC50 (Human sEH) | Aqueous Solubility | In Vivo Half-Life (Murine) | Primary Limitation |
| NC-DMPU | Diaryl/Aryl-Alkyl Urea | ~12 nM | Low (<10 µg/mL) | ~4 hours | Poor oral bioavailability |
| AUDA | Adamantyl Urea | ~18 nM | Moderate | ~2 hours | Rapid β -oxidation |
| TPPU | Piperidine Urea | ~3 nM | High (>100 µg/mL) | ~28 hours | None (Clinical candidate) |
Causal Analysis of Alternatives: NC-DMPU represents the first generation of rigid ureas. Its lipophilicity drives high in vitro potency but results in poor aqueous solubility and rapid metabolic clearance. To overcome this, researchers developed AUDA (incorporating a polar carboxylic acid tail) to improve solubility, though it suffered from rapid β -oxidation in vivo. Ultimately, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) emerged as a superior alternative. By replacing the cyclohexyl group with a polar, sterically hindered piperidine ring, TPPU achieves picomolar potency, excellent aqueous solubility, and a vastly extended half-life ().
Epilogue: Strategic Implementation
For drug development professionals, NC-DMPU serves as an impeccable in vitro and acute in vivo tool compound for validating sEH-dependent pathways. The WT vs. KO baseline data unequivocally proves its on-target fidelity. However, for chronic in vivo efficacy studies or translational clinical development, modern piperidine-based ureas like TPPU should be prioritized due to their optimized pharmacokinetic profiles.
References
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Hammock BD, et al. Proceedings of the National Academy of Sciences (PNAS), 1999. URL:[Link]
-
Opposite Effects of Gene Deficiency and Pharmacological Inhibition of Soluble Epoxide Hydrolase on Cardiac Fibrosis. Li L, et al. PLOS One, 2014. URL:[Link]
-
Renal Ischemia/Reperfusion Injury in Soluble Epoxide Hydrolase-Deficient Mice. Zhu Y, et al. PLOS One, 2016. URL:[Link]
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Hwang SH, et al. Journal of Medicinal Chemistry, 2007. URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, a member of the substituted phenylurea class, falls into a category of compounds that, while essential for research, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The foundational principle of this guide is straightforward: All waste containing N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. This approach is mandated by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and represents the best practice in laboratory safety[1][2][3]. Never dispose of this chemical or its containers in the general trash or down the sewer[2][4][5].
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Category | Anticipated Risk | Required PPE & Handling Protocol |
| Contact Hazard | Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation[8]. | Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and replace if contaminated or damaged. Eye Protection: Use safety glasses with side shields or chemical splash goggles. Lab Coat: A standard lab coat is mandatory to protect skin and clothing. |
| Ingestion Hazard | Harmful if Swallowed: Accidental ingestion could lead to toxic effects[9]. | Do not store food, drink, or personal items in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[10]. |
| Inhalation Hazard | Potential Respiratory Irritation: While the compound is a solid, fine powders can become airborne during weighing or transfer. | Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of airborne particulates. |
| Environmental Hazard | Aquatic Toxicity: Phenylurea compounds can be toxic to aquatic life[6]. | Prevent any release into the environment. Do not dispose of down the drain[4]. All waste must be collected for approved hazardous waste disposal. |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[9][10].
The Disposal Pathway: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's safety standards[1][11].
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with EPA regulations for academic and research laboratories, hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[12][13].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. This could be a designated spot within a chemical fume hood or a secondary containment tray on a workbench.
-
Control: Access to the SAA should be controlled to prevent unauthorized handling[1].
Step 2: Select and Prepare the Waste Container
The integrity of the disposal process begins with the right container.
-
Compatibility: Use a container made of a material compatible with N-cyclohexyl-N'-(2,4-dimethylphenyl)urea and any solvents used. High-density polyethylene (HDPE) containers are suitable for most solid and organic solvent waste streams[1].
-
Condition: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw-top cap[2].
-
Closure: The container must be kept closed at all times except when you are actively adding waste. Do not leave a funnel in the opening[12]. This prevents the release of vapors and protects against spills.
Step 3: Correctly Label the Hazardous Waste Container
Proper labeling is a critical compliance point. The container must be labeled as soon as the first drop of waste is added.
-
Mandatory Wording: The label must clearly state the words "HAZARDOUS WASTE" [12].
-
Chemical Contents: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, it would be "N-cyclohexyl-N'-(2,4-dimethylphenyl)urea" and the name of any solvent used.
-
Attachment: The label must be firmly attached to the container[12].
Step 4: Segregate and Accumulate Waste
-
No Mixing: Never mix incompatible waste streams. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea waste should be collected in its own designated container and not mixed with acids, bases, or oxidizers to prevent dangerous chemical reactions[5][14].
-
Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weigh paper, gloves) separately from liquid waste (e.g., solutions from experiments). Both containers must be labeled as hazardous waste.
Disposal Workflow and Decision Framework
The following diagram outlines the decision-making process for handling waste from the point of generation to its final removal from the laboratory.
Caption: Decision framework for compliant hazardous waste disposal in a laboratory setting.
Final Disposal and Decontamination
Arranging for Waste Removal
When your hazardous waste container is approximately 90% full, it is time to arrange for its removal.
-
Contact EH&S: Follow your institution's specific procedures, which typically involve contacting the Environmental Health & Safety (EH&S) office or submitting a chemical waste pickup request form[12].
-
Regulatory Deadline: The EPA requires that full containers be removed from the SAA within 72 hours[12]. Promptly scheduling a pickup ensures compliance.
Disposal of Contaminated Labware and Empty Containers
-
Grossly Contaminated Items: Disposable items that are heavily contaminated with N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, such as gloves, bench paper, or pipette tips, must be placed in the solid hazardous waste container.
-
Empty Containers: The original product container is not considered "empty" until it has been properly rinsed. For non-household products, the best practice is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol)[11]. The rinsate must be collected and disposed of as hazardous liquid waste[15]. After rinsing, deface the label and dispose of the container as instructed by your EH&S department. Never reuse empty chemical containers for any other purpose [4].
By adhering to this comprehensive disposal protocol, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
- Columbia University | Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Greenbook. (n.d.). Precautionary Statements.
- Chemwatch. (n.d.). N-CYCLOHEXYL-N'-(2,4-DIMETHOXYPHENYL)UREA — Chemical Substance Information.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). N,N'-DIMETHYLUREA - CAMEO Chemicals.
- U.S. Environmental Protection Agency (EPA). (2025, July 3). Safe Disposal of Pesticides.
- U.S. Environmental Protection Agency (EPA). (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
- National Pesticide Information Center. (2026, January 6). Disposal of Pesticides.
- Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Regulations.gov. (2006, May 2). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER.
- NextSDS. (n.d.). N-CYCLOHEXYL-N'-(4-(DIMETHYLAMINO)PHENYL)UREA.
- U.S. Environmental Protection Agency (EPA). (2025, December 22). Requirements for Pesticide Disposal.
- Office of Research Services (ORS). (n.d.). Chemical Safety Guide, 6th Ed.
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - Phenylurea.
- Cayman Chemical. (2023, July 25). PRODUCT INFORMATION - Amitraz.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Control and Prevention.
- Online Pest Control Courses. (2025, August 21). Pesticide Disposal Laws: What You Need to Know.
- University of Hertfordshire. (2026, January 15). 2,4-DEP - AERU.
- United Nations. (n.d.). Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade.
Sources
- 1. justrite.com [justrite.com]
- 2. danielshealth.com [danielshealth.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. epa.gov [epa.gov]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pic.int [pic.int]
- 8. nextsds.com [nextsds.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. epa.gov [epa.gov]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
Handling novel or highly specific research chemicals like N-cyclohexyl-N'-(2,4-dimethylphenyl)urea requires a rigorous, causality-driven approach to laboratory safety. As a biologically active substituted phenylurea, this compound presents unique toxicological challenges that cannot be mitigated by generic safety protocols.
This guide provides a comprehensive Standard Operating Procedure (SOP) and Chemical Hygiene Plan designed to protect researchers from acute and chronic exposure, ensuring both operational safety and experimental integrity.
Hazard Profiling and Mechanistic Rationale
To design an effective safety protocol, we must first understand the physiological interaction between the compound and the researcher. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea belongs to the substituted phenylurea class, compounds frequently utilized in drug discovery (e.g., as soluble epoxide hydrolase inhibitors) and agrochemical development.
The primary hazards associated with this structural class include:
-
Systemic Hematotoxicity: Chronic inhalation or ingestion of substituted phenylureas can lead to severe hematotoxic effects. Mechanistically, these compounds can form hemoglobin adducts in the bloodstream, which subsequently induces splenic toxicity and methemoglobinemia1[1].
-
Dermal Sensitization: Like many synthetic ureas, it acts as a potential skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.
-
Environmental Toxicity: Substituted phenylureas are notoriously persistent and highly toxic to aquatic life (H410 classification), necessitating strict, zero-release disposal protocols 2[2].
Mechanistic pathways of substituted phenylurea toxicity and targeted PPE interventions.
Engineering Controls and Exposure Banding
Personal Protective Equipment (PPE) is the final line of defense. In accordance with the3[3], primary containment must be established first. Due to its biological activity, this compound should be treated as an Occupational Exposure Band (OEB) 3 substance 4[4].
Never handle the dry powder on an open bench. All weighing, transferring, and mixing must occur within a certified ducted chemical fume hood or a Class II Type B2 Biological Safety Cabinet.
Multi-Layered PPE Matrix
The following table summarizes the quantitative and qualitative PPE requirements based on the operational scale of your experiment 5[5].
| Operational Scale | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Analytical Scale (<10 mg, in solution) | Not required if handled inside a functioning fume hood. | Chemical safety goggles (ANSI Z87.1+). | Single layer of powder-free nitrile gloves (≥4 mil). | Standard flame-resistant lab coat. |
| Preparative Scale (>10 mg, dry powder) | NIOSH-approved N95 or P100 half-mask respirator. | Chemical safety goggles + Full face shield. | Double-layer heavy-duty nitrile gloves (≥8 mil outer). | Disposable, low-permeability Tyvek gown + Shoe covers. |
Experimental Protocol: Self-Validating Donning & Doffing
Properly sequencing the application (donning) and removal (doffing) of PPE is critical to preventing cross-contamination. This protocol is designed as a self-validating system: each step inherently checks the integrity of the previous one 6[6].
Phase 1: Donning Sequence (Preparation)
-
Hand Hygiene: Wash hands thoroughly with soap and water. Causality: Removes skin oils that can degrade nitrile from the inside out.
-
Inner Gloves: Don the first pair of standard nitrile gloves. This is your baseline dermal barrier.
-
Body Protection: Put on a disposable, low-permeability gown. Ensure the cuffs of the gown are pulled over the wrists of the inner gloves.
-
Respiratory Protection: Don the N95/P100 respirator. Validation Check: Perform a positive and negative pressure fit-check. If air leaks around the bridge of the nose, readjust the metal clip.
-
Eye Protection: Don chemical safety goggles, ensuring a tight seal against the upper edge of the respirator.
-
Outer Gloves: Don a second pair of heavy-duty, extended-cuff nitrile gloves. Pull these cuffs over the sleeves of the gown to create a seamless, impenetrable barrier.
Phase 2: Doffing Sequence (Decontamination)
-
Outer Gloves: Grasp the outside of the glove near the wrist and peel it off, turning it inside out. Causality: This traps any residual API powder inside the discarded glove.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as it is removed. Dispose of it in a designated biohazard/chemical waste bin.
-
Eye & Respiratory Protection: Remove goggles and respirator by grasping the straps at the back of your head. Do not touch the front surfaces, as they are the most likely to harbor aerosolized particles.
-
Inner Gloves (Validation Step): Inspect the inner gloves for any visual signs of chemical breach or tearing before removal. Peel them off inside out.
-
Final Hand Hygiene: Wash hands immediately with soap and water.
Standard operating procedure for the sequential donning and doffing of PPE.
Spill Response and Environmental Disposal Plan
Because substituted phenylureas exhibit high aquatic toxicity and environmental persistence, rapid and controlled spill response is mandatory[2].
-
Immediate Action: If a powder spill occurs outside of primary containment, evacuate the immediate area to allow airborne dust to settle.
-
Containment: Do not dry sweep. Dry sweeping will aerosolize the API, bypassing standard ventilation controls. Instead, cover the spill with an inert, damp absorbent material (such as wet sand or vermiculite) to suppress dust generation.
-
Cleanup: Wipe up the residue using damp disposable cloths. Clean the affected surface with a large quantity of water and a mild detergent to ensure complete removal of the urea derivative.
-
Disposal: Place all contaminated cleanup materials, including used PPE, into a clearly labeled, sealable hazardous waste container. The material must be disposed of via high-temperature incineration at an EPA-approved facility. Never discharge solutions containing this compound into the municipal sewer system.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL:[Link]
-
Challenges to face in choosing the Right Containment Strategy Source: ICP Magazine URL:[Link]
-
Handling APIs: Advanced Containment System Options Source: Scribd URL:[Link]
-
N,N-Dimethyl-N-phenylurea Toxicity and Safety Data Source: Chemsrc URL:[Link]
-
Resene MoulDefender - Australian Safety Data Sheet (SDS) Source: Resene URL:[Link]
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
